molecular formula C12H10N2O4S B14874742 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2,4-dicarboxylic acid

3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2,4-dicarboxylic acid

Cat. No.: B14874742
M. Wt: 278.29 g/mol
InChI Key: NRPOZYGAQJYCOY-UHFFFAOYSA-N
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Description

3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2,4-dicarboxylic acid is a heterocyclic compound that features a unique fusion of cyclopentane, thiophene, and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2,4-dicarboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the condensation of malononitrile, hydrogen sulfide, and aldehydes followed by cyclization can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2,4-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of oxidized derivatives with potential changes in biological activity.

    Reduction: Reduced forms of the compound with altered electronic properties.

    Substitution: Substituted derivatives with varied functional groups enhancing the compound’s versatility.

Scientific Research Applications

3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2,4-dicarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2,4-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific functional groups and structural features of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2,4-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that may lack these functional groups or have different substituents.

Properties

Molecular Formula

C12H10N2O4S

Molecular Weight

278.29 g/mol

IUPAC Name

6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5,8-dicarboxylic acid

InChI

InChI=1S/C12H10N2O4S/c13-8-7-6(11(15)16)4-2-1-3-5(4)14-10(7)19-9(8)12(17)18/h1-3,13H2,(H,15,16)(H,17,18)

InChI Key

NRPOZYGAQJYCOY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C3C(=C2C(=O)O)C(=C(S3)C(=O)O)N

Origin of Product

United States

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